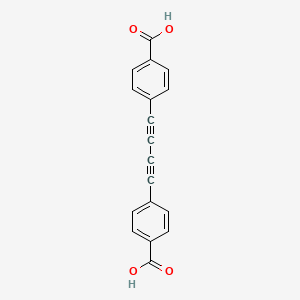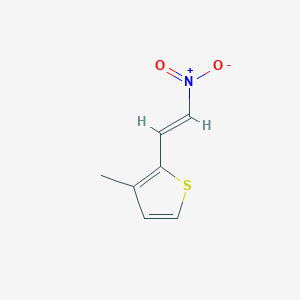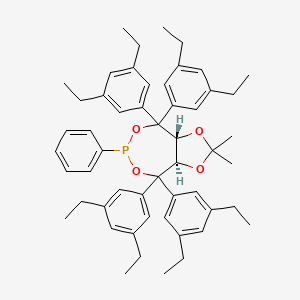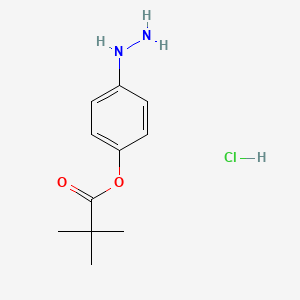
5-Chloro-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Chloro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3ClN2O2 . It has an average mass of 146.532 Da and a monoisotopic mass of 145.988312 Da .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms, one of which is substituted with a chlorine atom .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrazole-4-carboxylic acid appears as a solid . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Structural and Spectral Analysis : Pyrazole-4-carboxylic acid derivatives, similar to 5-Chloro-1H-pyrazole-4-carboxylic acid, have been structurally and spectroscopically analyzed. These compounds, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, are characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their molecular structures and properties (Viveka et al., 2016).
Chemical Reactions and Modifications
- Functionalization Reactions : Studies on pyrazole-3-carboxylic acid derivatives have explored their reactions with other compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with diaminopyridine demonstrates the chemical versatility and potential for functional modifications of these compounds (Yıldırım et al., 2005).
- Molecular Docking Studies : Molecular docking studies have been conducted on certain pyrazole-4-carboxylic acids to predict their interactions with target proteins, indicating their potential in drug design and biological applications (Reddy et al., 2022).
Material Science and Optical Applications
- Optical Nonlinearity Studies : Pyrazole derivatives have been investigated for their optical nonlinearity, with potential applications in optical limiting technologies. For example, certain N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrate significant nonlinear optical properties (Chandrakantha et al., 2013).
Bioactive Compound Development
- Antifungal and Antibacterial Activities : Some pyrazole-4-carboxylic acid derivatives have shown promising antifungal and antibacterial activities, highlighting their potential in developing new antimicrobial agents. The structure-activity relationships of these compounds are crucial for enhancing their efficacy (Liu et al., 2020).
Safety and Hazards
The safety data sheet for 5-Chloro-1H-pyrazole-4-carboxylic acid suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKZNFCUHQSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)











